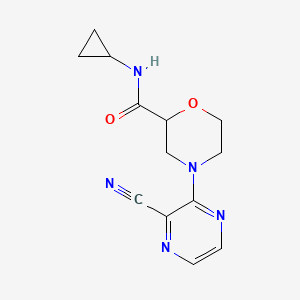![molecular formula C18H22N8O B12269020 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12269020.png)
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a piperazine ring, and a morpholine moiety. These structural features contribute to its potential as a multi-targeted kinase inhibitor and its ability to induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves several steps. One common method includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.
Hydrazine Monohydrate Reaction: This intermediate is then reacted with hydrazine monohydrate under reflux conditions for several hours.
Filtration and Purification: After cooling, the reaction mixture is filtered and purified to obtain the desired product.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from -10°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its ability to inhibit multiple kinases. It binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include EGFR, Her2, VEGFR2, and CDK2, and the pathways involved are related to cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-[6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their selectivity and potency.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives have halogen atoms incorporated into their structure, enhancing their pharmacological properties.
The uniqueness of this compound lies in its multi-targeted kinase inhibition and its ability to induce apoptosis through multiple pathways .
Properties
Molecular Formula |
C18H22N8O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H22N8O/c1-2-19-17-14(1)18(23-13-22-17)26-5-3-24(4-6-26)15-11-16(21-12-20-15)25-7-9-27-10-8-25/h1-2,11-13H,3-10H2,(H,19,22,23) |
InChI Key |
FGRMMYQJSPWORH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazine](/img/structure/B12268945.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12268951.png)
![6-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B12268957.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole](/img/structure/B12268963.png)
![2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12268969.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12268975.png)
![2-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12268977.png)
![N,N-dimethyl-4-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268982.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12268987.png)
![1-{1-[(2-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268994.png)
![7-methoxy-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12269015.png)
![2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12269022.png)
![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12269023.png)
